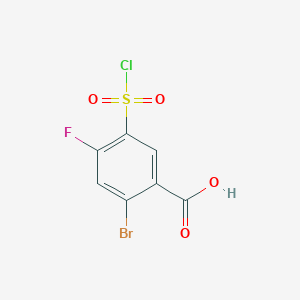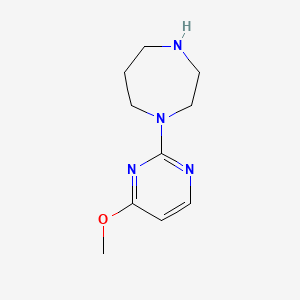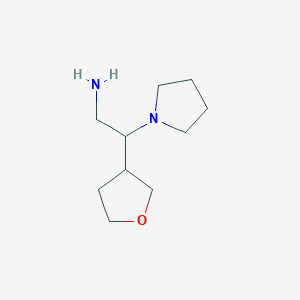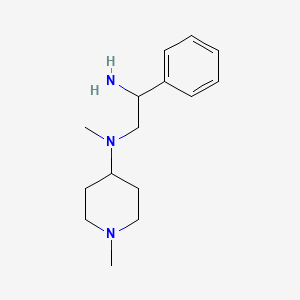![molecular formula C14H16BrNO3 B6142711 1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 953720-42-8](/img/structure/B6142711.png)
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is C11H14BrN .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 240.14 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has been studied extensively for its various applications in scientific research. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and other organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been studied for its potential applications in biochemistry and molecular biology.
Wirkmechanismus
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid is an organic compound belonging to the class of piperidine carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it is believed to act as a catalyst in some reactions, increasing the rate of reaction and decreasing the amount of energy required for the reaction to occur.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as anti-cancer and anti-tumor activities. It has also been studied for its potential effects on the immune system, and has been shown to have immunomodulatory activities. Additionally, it has been studied for its potential effects on the cardiovascular system, and has been shown to have anti-arrhythmic and anti-ischemic activities.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective reagent for organic synthesis. Additionally, it is a highly versatile compound, and can be used in a variety of reactions. However, it is a highly reactive compound, and must be handled with caution. It is also a highly toxic compound, and must be handled with appropriate safety measures.
Zukünftige Richtungen
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has a wide range of potential applications in scientific research, and there are several potential future directions for its use. One potential direction is the development of new pharmaceuticals and pesticides based on its structure. Additionally, it could be used in the development of new biocatalysts and biocatalysis processes. It could also be used in the development of new biomaterials and biodegradable plastics. Additionally, it could be used in the development of new diagnostic and therapeutic approaches for various diseases, such as cancer and cardiovascular disease. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
Synthesemethoden
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of 4-bromophenylacetyl chloride with piperidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and 4-bromophenol as byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetyl chloride with piperazine in the presence of a base, or the reaction of 4-bromophenylacetyl chloride with piperidine-3-carboxylic acid in the presence of a base.
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-12-5-3-10(4-6-12)8-13(17)16-7-1-2-11(9-16)14(18)19/h3-6,11H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPITVYXHIBXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)
![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)



